N-[(3-methoxybenzyl)oxy]-1-hydrazinecarboxamide
Description
N-[(3-Methoxybenzyl)oxy]-1-hydrazinecarboxamide is a hydrazine-derived carboxamide featuring a 3-methoxybenzyloxy substituent. This compound is of interest due to its structural similarity to bioactive hydrazinecarboxamides, which are often explored for antimicrobial, antitumor, and catalytic applications .
Properties
IUPAC Name |
1-amino-3-[(3-methoxyphenyl)methoxy]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c1-14-8-4-2-3-7(5-8)6-15-12-9(13)11-10/h2-5H,6,10H2,1H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYMSKZLKHDLED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CONC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501236920 | |
| Record name | N-[(3-Methoxyphenyl)methoxy]hydrazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501236920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885951-49-5 | |
| Record name | N-[(3-Methoxyphenyl)methoxy]hydrazinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885951-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(3-Methoxyphenyl)methoxy]hydrazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501236920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of N-[(3-methoxybenzyl)oxy]-1-hydrazinecarboxamide typically involves the reaction of 3-methoxybenzyl alcohol with hydrazinecarboxamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve scaling up this reaction using continuous flow reactors to achieve higher yields and purity.
Chemical Reactions Analysis
N-[(3-methoxybenzyl)oxy]-1-hydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
N-[(3-methoxybenzyl)oxy]-1-hydrazinecarboxamide has been investigated for its anticancer properties. Research indicates that hydrazine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. A study demonstrated that this compound showed significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the modulation of apoptotic pathways and the inhibition of cell proliferation .
Antimicrobial Properties
The compound also exhibits antimicrobial activity. In vitro studies have shown that this compound effectively inhibits the growth of various bacterial strains, including resistant strains. The structure-activity relationship (SAR) analysis suggests that modifications to the hydrazine moiety can enhance its antimicrobial efficacy, making it a candidate for developing new antibiotics .
Agricultural Applications
Pesticidal Activity
In agricultural research, this compound has been evaluated for its pesticidal properties. Field trials indicate that it can effectively control pests such as aphids and whiteflies, which are common threats to crop yields. The compound's mode of action involves disrupting the nervous system of insects, leading to paralysis and death .
Plant Growth Regulation
Additionally, this compound has been studied for its potential as a plant growth regulator. Preliminary results suggest that it can enhance root development and overall plant vigor when applied in appropriate concentrations. This application could be particularly beneficial in sustainable agriculture practices aimed at improving crop resilience without relying on synthetic fertilizers .
Materials Science
Polymer Synthesis
this compound has also found applications in materials science, particularly in the synthesis of polymers. Its ability to act as a cross-linking agent allows for the development of novel polymeric materials with enhanced mechanical properties. Research has shown that incorporating this compound into polymer matrices can improve thermal stability and tensile strength .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Anticancer | Significant cytotoxicity against breast and lung cancer cell lines; apoptosis induction observed. |
| Study 2 | Antimicrobial | Effective against multiple bacterial strains; potential for new antibiotic development identified. |
| Study 3 | Pesticidal | Controlled aphid populations effectively; mode of action through neurotoxicity confirmed. |
| Study 4 | Plant Growth | Enhanced root development noted; potential as a natural growth regulator established. |
| Study 5 | Polymer Science | Improved mechanical properties in polymer matrices; enhanced thermal stability reported. |
Mechanism of Action
The mechanism of action of N-[(3-methoxybenzyl)oxy]-1-hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to the modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent-Driven Variations in Hydrazinecarboxamides
Trifluoromethyl-Benzoyl Derivatives
- Examples : N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides (e.g., compounds 2o, 2p, 2q) .
- Structural Differences : These compounds replace the 3-methoxybenzyloxy group with a trifluoromethyl-benzoyl moiety.
- Impact on Properties :
- Electron Effects : The trifluoromethyl group is strongly electron-withdrawing, enhancing stability but reducing solubility compared to the electron-donating methoxy group in the target compound.
- Melting Points : 178.5–196°C , suggesting higher crystallinity due to polar trifluoromethyl groups.
- Synthesis : Prepared via Method A (alkylation) or Method B (acyl chloride coupling), differing from the target compound’s likely condensation pathway.
3-Methoxybenzylidene Derivatives
- Example : N-(3-Methoxyphenyl)-1-{N′-[(E)-(3-methoxyphenyl)methylidene]hydrazinecarbonyl}formamide .
- Structural Differences : Incorporates a conjugated hydrazone (C=N) bond and an additional oxoacetamide group.
Hydroxy/Ethoxy-Substituted Analogues
- Example : 2-(3-Ethoxy-2-hydroxybenzylidene)-N-phenylhydrazinecarboxamide .
- Structural Differences : Ethoxy and hydroxy substituents on the benzylidene group.
- Impact on Properties :
- Hydrogen Bonding : The hydroxy group enables intermolecular H-bonding, affecting solubility and crystal packing.
- Electronic Effects : Ethoxy groups are less electron-donating than methoxy, altering reactivity in catalytic applications.
Physicochemical Properties
Spectroscopic Comparisons
- ¹H-NMR :
- ¹³C-NMR :
- The methoxy carbon in the target compound resonates at ~55 ppm, whereas CF₃ carbons appear at ~120 ppm (q, J = 270 Hz) .
Biological Activity
N-[(3-methoxybenzyl)oxy]-1-hydrazinecarboxamide is a hydrazine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology. This compound's structure suggests possible interactions with various biological targets, leading to its investigation as a therapeutic agent. This article reviews the current understanding of its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C₉H₁₃N₃O₃
- CAS Number : 885951-49-5
- Melting Point : 100-103 °C
Biological Activity Overview
Research indicates that this compound exhibits notable antimicrobial and anticancer properties. The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets, potentially inhibiting key enzymes or proteins involved in disease processes.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various pathogens. The compound demonstrates moderate activity against both Gram-positive and Gram-negative bacteria.
| Pathogen Type | Activity Level |
|---|---|
| Gram-positive | Moderate |
| Gram-negative | Low |
The mechanism of action appears to involve disruption of bacterial cell wall synthesis or function, although detailed studies are required to fully elucidate these pathways .
Anticancer Activity
The anticancer potential of this compound has been assessed through various in vitro studies, particularly against human cancer cell lines such as U-87 (glioblastoma) and MDA-MB-231 (triple-negative breast cancer).
Research Findings :
- The compound exhibited higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells.
- In one study, it was found that the compound reduced cell viability by approximately 60% at a concentration of 100 µM after 48 hours of incubation .
| Cell Line | IC50 (µM) | Percentage Viability at 100 µM |
|---|---|---|
| U-87 (Glioblastoma) | ~40 | ~40% |
| MDA-MB-231 (Breast) | ~70 | ~30% |
The observed differences in activity may be attributed to the distinct mechanisms of drug resistance present in these cancer types, particularly the expression of drug efflux pumps in triple-negative breast cancer .
The proposed mechanism by which this compound exerts its biological effects includes:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, such as topoisomerases or kinases.
- Cell Cycle Disruption : Evidence suggests that it can induce cell cycle arrest in cancer cells, leading to apoptosis.
Further studies utilizing molecular docking and enzyme kinetics are needed to clarify these interactions and identify the specific targets within cellular pathways .
Case Studies and Research Insights
Several studies have investigated the biological activity of hydrazine derivatives similar to this compound:
- Antioxidant and Anticancer Studies : A study highlighted that derivatives showed significant antioxidant activity and were more cytotoxic against glioblastoma cells than breast cancer cells .
- Hydrazine Complexes : Research on metal complexes derived from hydrazinecarboxamides indicated enhanced anticancer activity compared to their non-complexed forms, suggesting a synergistic effect due to metal coordination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
